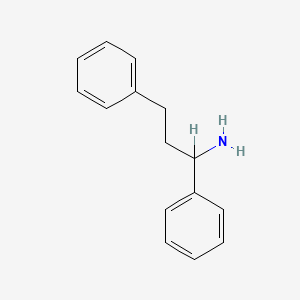

1,3-Diphenylpropylamine

Descripción

Significance within Chemical Synthesis Paradigms

1,3-Diphenylpropylamine serves as a versatile intermediate in the synthesis of more complex molecules. Its structural framework is a key component in the preparation of various pharmaceutical compounds and other commercially significant organic molecules.

A primary application of this compound and its derivatives is in the synthesis of pharmaceuticals. For instance, N-methyl-3,3-diphenylpropylamine, a closely related compound, is a crucial intermediate in the production of lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker used to treat hypertension. smolecule.com The synthesis of lercanidipine highlights the importance of the diphenylpropylamine scaffold in constructing intricate drug molecules. smolecule.com

The synthesis of 3,3-diphenylpropylamine (B135516) itself often begins with a Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248), catalyzed by aluminum chloride, to produce 3,3-diphenylpropionitrile. smolecule.com This nitrile is then reduced to the corresponding amine. smolecule.com

Derivatives of this compound are also employed in the development of other therapeutic agents. Research has shown their potential in creating anticholinergic drugs and neuroprotective agents. smolecule.com Furthermore, certain derivatives have been investigated for their cytotoxic effects against cancer cell lines.

The amine group in this compound can act as a directing group in certain reactions, facilitating C-H activation at specific positions. core.ac.ukdiva-portal.org This directing capability is a valuable tool in modern synthetic strategies, allowing for the regioselective functionalization of the molecule.

Historical Context of Diphenylpropylamine Research

The study of diphenylpropylamine derivatives dates back to at least the mid-20th century. A 1964 article in the Journal of Medicinal Chemistry by Harsányi, Korbonits, and Kiss detailed the synthesis of N-substituted 3,3-diphenylpropylamines, indicating an early interest in the pharmacological potential of this class of compounds. acs.org

Research into open-chain analgesics also brought attention to the 3,3-diphenylpropylamine structure. Methadone, a well-known synthetic opioid, is a notable example of a 3,3-diphenylpropylamine derivative. bath.ac.uk The development of such compounds was part of a broader effort to discover synthetic analgesics with properties comparable or superior to morphine. bath.ac.uk

Patents from the latter half of the 20th century and into the 21st century further illustrate the evolving applications of diphenylpropylamine derivatives. For example, a German patent described a general method for preparing N-methyl-3,3-diphenylpropylamine, highlighting its role as a key intermediate. google.com More recent patents focus on improved and more efficient processes for obtaining 3,3-diphenylpropylamines, such as fesoterodine, a muscarinic receptor antagonist used for treating overactive bladder. google.comgoogle.com These process-oriented patents underscore the commercial importance of these compounds and the ongoing need for scalable and cost-effective synthetic routes. google.com

The development of stereoselective synthesis methods has also been a significant area of research. The ability to control the stereochemistry of molecules is crucial in pharmacology, as different enantiomers can have vastly different biological activities. Research into the stereoselective synthesis of related cyclic amines, such as 3-phenylcyclohexanamines, provides insights into the challenges and strategies for controlling stereochemistry in these types of structures. beilstein-journals.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-diphenylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMVTYGGTMHHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972325 | |

| Record name | 1,3-Diphenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-74-7 | |

| Record name | α-Phenylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Diphenylpropylamine and Its Derivatives

Direct Synthetic Routes

Direct synthesis of 1,3-Diphenylpropylamine can be achieved through several key chemical reactions. These methods are foundational in producing the core structure of the molecule.

Friedel-Crafts Alkylation Approaches

A primary method for synthesizing the precursor to this compound involves the Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248). This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), and results in the formation of 3,3-diphenylpropionitrile. smolecule.com This intermediate is then further processed to yield the final amine.

Key parameters for this reaction include using benzene in excess, which acts as both a reactant and a solvent, and maintaining reflux temperatures between 80-110°C. The catalyst loading is generally around 10–15 wt% of AlCl₃ relative to the cinnamonitrile. The reaction proceeds as the alkyl halide and Lewis acid form a carbocation, which then attacks the aromatic ring of benzene. mt.com This breaks one of the ring's double bonds, leading to a non-aromatic intermediate. mt.com Deprotonation of this intermediate restores the ring's aromaticity and regenerates the Lewis acid catalyst. mt.com

This method is advantageous for large-scale production due to its high yield and avoidance of pyrophoric reagents. However, it is a lengthy process that requires multiple isolation steps.

Catalytic Hydrogenation Pathways

Following the Friedel-Crafts alkylation, the resulting 3,3-diphenylpropionitrile is converted to this compound through catalytic hydrogenation. smolecule.com This process reduces the nitrile group to a primary amine. The reaction is typically carried out using a transition-metal catalyst, such as nickel or palladium, in the presence of hydrogen gas and ammonia. smolecule.com

Optimal conditions for this hydrogenation include temperatures of 80–100°C and pressures of 3–5 atm. The concentration of the nitrile intermediate is kept at 20–25 wt% in the solvent to prevent over-reduction to tertiary amines. High-purity hydrogen gas (>99.5%) is used to minimize catalyst poisoning. The final product can be purified by vacuum distillation to achieve a purity of over 99%.

While traditionally requiring harsh conditions, recent advancements have led to more active and selective catalysts that allow the reaction to proceed under milder conditions. acsgcipr.org

Reductive Condensation Strategies

Reductive condensation provides another route to synthesizing derivatives of this compound. This method involves the reaction of this compound with a ketone in the presence of a reducing agent. datapdf.com For example, N-substituted 3,3-diphenylpropylamine (B135516) derivatives can be obtained through the reductive condensation of 3,3-diphenylpropylamine with ketones. datapdf.com

The process typically involves hydrogenating a mixture of the amine and a ketone in a solvent like methanol (B129727) with a palladium-carbon catalyst at temperatures between 50-60°C and pressures of 5-12 atm. datapdf.com After the reaction, the catalyst is filtered, the solvent is evaporated, and the resulting base is purified by distillation or salt formation. datapdf.com

Amination Reduction Protocols

Amination reduction, also known as reductive amination, is a versatile method for synthesizing amines. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced to an amine. youtube.commasterorganicchemistry.com In the context of this compound, this can involve the reductive dimethylation of 3,3-diphenylpropylamine using formaldehyde (B43269) and formic acid to produce N,N-dimethyl-3,3-diphenylpropylamine with nearly quantitative yields.

The reaction is often carried out in a one-pot procedure where the formation of the imine and its reduction occur simultaneously. youtube.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for reducing imines in the presence of carbonyls. masterorganicchemistry.com The reaction is typically performed under mildly acidic conditions (pH 4-5) to facilitate imine formation. masterorganicchemistry.com

Derivative Synthesis Pathways

The synthesis of derivatives of this compound often involves modifying the amine group to introduce new functional groups and properties.

Schiff Base Formation in N-Substitution

A key method for creating N-substituted derivatives of this compound is through the formation of a Schiff base. A Schiff base is formed by the condensation of a primary amine with an aldehyde or a ketone. researchgate.net This reaction replaces the carbonyl group with an imine or azomethine group. researchgate.net

In a typical procedure, 3,3-diphenylpropylamine is dissolved with an aldehyde in a solvent like an aromatic hydrocarbon and heated to reflux to form the Schiff base. google.com This intermediate is then methylated and hydrolyzed to yield the N-substituted product. google.com This "one-pot" method, where the Schiff base formation, methylation, and hydrolysis occur without isolating the intermediates, simplifies the process and reduces production costs. google.com For instance, the condensation of piperidin-4-one and 3,3-diphenylpropylamine in methanol at room temperature leads to the formation of a Schiff base.

Table 1: Synthetic Methodologies for this compound and Derivatives

| Method | Starting Materials | Key Reagents/Catalysts | Intermediate/Product | Key Conditions |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene, Cinnamonitrile | Anhydrous Aluminum Chloride (AlCl₃) | 3,3-Diphenylpropionitrile | Reflux at 80-110°C |

| Catalytic Hydrogenation | 3,3-Diphenylpropionitrile | Nickel or Palladium catalyst, Hydrogen gas, Ammonia | This compound | 80-100°C, 3-5 atm pressure |

| Reductive Condensation | This compound, Ketone | Palladium-Carbon catalyst, Hydrogen gas | N-substituted 3,3-diphenylpropylamine | 50-60°C, 5-12 atm pressure |

| Amination Reduction | 3,3-Diphenylpropylamine, Formaldehyde, Formic Acid | - | N,N-dimethyl-3,3-diphenylpropylamine | Reflux conditions |

| Schiff Base Formation | 3,3-Diphenylpropylamine, Aldehyde/Ketone | - | Schiff Base | Reflux in a suitable solvent |

Alkylation Reactions for N-Derivatization

The N-alkylation of primary amines represents a fundamental transformation in organic chemistry, yielding valuable secondary and tertiary amines that are pivotal in various sectors, including pharmaceuticals and fine chemicals. fudan.edu.cn Traditional methods often involve the use of alkyl halides, which can lead to overalkylation and the production of significant waste. fudan.edu.cn Modern synthetic strategies have increasingly shifted towards more atom-economical and environmentally benign approaches, such as the direct N-alkylation of amines with alcohols. fudan.edu.cn

A prominent strategy in this field is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) methodology. fudan.edu.cnnih.gov In this catalytic cycle, a metal catalyst temporarily dehydrogenates an alcohol to form an aldehyde or ketone in situ. nih.gov This carbonyl intermediate then condenses with an amine, such as this compound, to form an imine. Subsequently, the metal hydride species, formed during the initial dehydrogenation, reduces the imine to yield the N-alkylated amine, with water being the only byproduct. fudan.edu.cnnih.gov This process avoids the need for stoichiometric activating or reducing agents and utilizes readily available alcohols as alkylating agents. fudan.edu.cn

Various catalytic systems have been developed to facilitate this transformation. Commercially available ruthenium complexes have proven effective for the N-alkylation of a wide range of aromatic amines with primary alcohols under mild conditions, often in the presence of a base like potassium tert-butoxide. nih.gov For instance, reactions of anilines with alcohols like 3-phenyl-1-propanol (B195566) and cyclohexylmethanol have yielded the corresponding secondary amines in high yields of 90% and 70%, respectively. nih.gov Similarly, gold nanoparticles supported on titania have been shown to be efficient heterogeneous catalysts for the clean, base-free N-alkylation of amines with alcohols. fudan.edu.cn

A direct application of alkylation for derivatizing this compound involves its reaction with an alkyl halide. For example, the synthesis of bis(3,3-diphenylpropyl)amine has been achieved by heating this compound with 3,3-diphenyl-1-chloropropane in xylene. prepchem.com Another powerful technique is reductive amination, where an amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in the same pot. masterorganicchemistry.com This method has been used to synthesize a variety of secondary amines from this compound with high purity. sci-hub.se The use of a large excess of the aldehyde can drive the reaction to completion, and purification can be simplified using techniques like ion exchange chromatography. sci-hub.se

Methylation Techniques for Substituted Amines

N-methylated amines are crucial structural motifs in many biologically active compounds and are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govchemistryviews.org The development of efficient and sustainable methylation techniques is therefore of significant interest. Traditional methods often rely on toxic reagents like methyl halides, which generate substantial waste. fudan.edu.cnchemistryviews.org Consequently, modern research focuses on catalytic methylation using more sustainable C1 sources. csic.esrsc.orgnih.gov

Methanol has emerged as a convenient and green methylating agent, acting as both a C1 source and a reducing agent in borrowing hydrogen reactions. csic.es Various transition-metal catalysts, particularly those based on ruthenium and iridium, have demonstrated high activity for the N-methylation of amines using methanol. nih.govcsic.es For example, iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands can effectively catalyze the selective N-monomethylation of aromatic primary amines. csic.es Similarly, specific ruthenium(II) catalysts have been developed that facilitate the N-methylation of a range of amines with methanol under weak base conditions, producing only water as a byproduct. nih.gov

Formic acid is another sustainable C1 source that can be used for the catalytic methylation of amines. chemistryviews.orgrsc.org Ruthenium(II)-based catalysts have been employed to promote the direct methylation of amines where formic acid serves as a unique source of both carbon and hydrogen, proceeding through a formylation/transfer hydrogenation pathway. rsc.org Platinum-catalyzed systems using formic acid as the C1 building block and silanes as reducing agents have also been developed for the efficient conversion of a broad range of primary and secondary amines into their tertiary counterparts under mild conditions. chemistryviews.org

Other C1 sources include carbon dioxide (CO2) and paraformaldehyde. rsc.orgnih.gov Simple zinc-based catalysts have been shown to be highly efficient in promoting both the reduction of CO2 and the formation of a C–N bond to produce N-methylamines. rsc.org Copper hydride (CuH) catalyzed systems provide a highly efficient strategy for the N-methylation of both aromatic and aliphatic amines using paraformaldehyde as the C1 source and a siloxane as the reductant under mild conditions. nih.gov

The synthesis of N-methyl-3,3-diphenylpropylamine, an important pharmaceutical intermediate, often involves a multi-step sequence. google.com A common route starts with the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. google.com This nitrile is then reduced to the primary amine, 3,3-diphenylpropylamine, via catalytic hydrogenation. google.com The final N-methylation is achieved through a one-pot reaction where the primary amine reacts with an aldehyde to form a Schiff base, which is subsequently methylated and hydrolyzed to yield the final N-methyl-3,3-diphenylpropylamine. google.com This one-pot approach simplifies the process and reduces waste. google.com

Advancements in Synthetic Efficiency and Sustainability

The synthesis of amines, including this compound and its derivatives, is a cornerstone of the chemical and pharmaceutical industries. rsc.orgrsc.org Recognizing the environmental impact of traditional synthetic methods, there has been a significant push towards developing more efficient and sustainable processes. rsc.org This involves not only improving reaction yields and optimizing processes but also integrating the principles of green chemistry into synthetic design from the outset. rsc.orgacs.org

Process Optimization and Yield Enhancement

Yield enhancement is also achieved by carefully controlling reaction parameters during key synthetic steps. In the synthesis of 3,3-diphenylpropylamine via catalytic hydrogenation of 3,3-diphenylpropionitrile, using a Raney nickel catalyst at 80–120°C under 2–5 MPa of hydrogen pressure can result in yields as high as 93%. google.com The subsequent purification by vacuum distillation is crucial for obtaining a high-purity product.

Biocatalysis offers a powerful avenue for process optimization, providing high selectivity under mild conditions. tandfonline.comnih.gov The use of engineered enzymes, such as imine reductases (IREDs) and amine dehydrogenases, is a growing area. uva.nld-nb.info Researchers have identified IREDs from actinomycetes that show a preference for bulky amine substrates. d-nb.info In a notable example, the IRED designated IR-G02 catalyzed the reductive amination of ketones with 3,3-diphenylpropylamine, achieving conversions of up to 61%. d-nb.info The development of amine-tolerant E. coli strains further enhances the applicability of whole-cell biocatalysis for the sustainable synthesis of chiral amines, achieving high conversions without the need for added cofactors. uva.nl

The table below summarizes the efficiency of selected synthetic reactions for producing this compound and its derivatives.

| Starting Material | Product | Reaction Type | Catalyst/Reagent | Yield/Conversion | Reference(s) |

| 3,3-Diphenylpropionitrile | 3,3-Diphenylpropylamine | Catalytic Hydrogenation | Raney Nickel / H₂ | 93% Yield | google.com |

| 3,3-Diphenylpropylamine | N-Methyl-3,3-diphenylpropylamine | One-pot Methylation | Aldehyde, Methylating Agent | 85-92% Yield | google.com |

| 4-Phenylpiperidine | N-(3-Phenylbutyl)-4-phenylpiperidine | Reductive Amination | NaBH₃CN | 83% Yield | sci-hub.se |

| Ketone + 3,3-Diphenylpropylamine | N-alkylated derivative | Biocatalytic Reductive Amination | IRED-G02 | 61% Conversion | d-nb.info |

This table presents data from various research findings to illustrate the efficiency of different synthetic methodologies.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is essential for the sustainable production of amines. rsc.orgrsc.org This approach focuses on minimizing environmental impact by improving atom economy, using safer solvents and reagents, and designing energy-efficient processes. acs.orgacs.org

A cornerstone of green amine synthesis is the use of catalytic methods that maximize atom economy. The "borrowing hydrogen" strategy for N-alkylation of amines with alcohols is a prime example, as it generates water as the sole byproduct, avoiding the stoichiometric waste associated with traditional alkylating agents. nih.govrsc.org The development of catalysts based on non-noble metals like copper and manganese further enhances the sustainability of these processes. researchgate.netacs.org

The choice of reagents and solvents is another critical factor. Using methanol, formic acid, or CO2 as C1 sources for methylation represents a greener alternative to toxic methyl halides. csic.esrsc.orgrsc.org Methanol, in particular, is an attractive option as it is inexpensive and can be produced from renewable resources. csic.es The exploration of green solvents, such as deep eutectic solvents (DESs), is also gaining traction. mdpi.com DESs are often biodegradable, have low toxicity, and can enhance reaction rates and yields in certain amine syntheses. mdpi.com

Assessing the environmental footprint of a synthetic route is crucial for guiding research toward more sustainable practices. rsc.orgrsc.org Toolkits like the CHEM21 green metrics toolkit provide a framework for evaluating processes based on metrics such as atom economy, process mass intensity (PMI), and E-factor, empowering chemists to make environmentally conscious decisions during process development. rsc.orgrsc.org The ultimate goal is to design synthetic pathways that are not only efficient and high-yielding but also safe, resource-efficient, and environmentally benign. acs.orgacs.org

Reactivity and Mechanistic Investigations of 1,3 Diphenylpropylamine

Fundamental Reaction Types

1,3-Diphenylpropylamine, also known as 3,3-diphenylpropylamine (B135516), is a versatile chemical intermediate whose reactivity is largely defined by its primary amine functional group. cymitquimica.com This amine group provides a site for various fundamental reactions, including alkylation, acylation, hydrogenation, and methylation, allowing for the synthesis of a wide range of derivatives. cymitquimica.com

The amine group of this compound can undergo nucleophilic substitution reactions with alkyl halides. A notable application is in the synthesis of more complex molecules, such as in the preparation of certain piperidine (B6355638) derivatives. Furthermore, this compound can be utilized in asymmetric alkylation reactions to produce chiral amines, highlighting its role as a starting material in stereoselective synthesis. smolecule.com

A specific example of an alkylation reaction involving a related system is the hydroalkylation of styrene (B11656) with benzylamine, catalyzed by potassium hexamethyldisilazide (KHMDS), which can yield this compound as a minor co-product. ntu.edu.sgresearchgate.net This reaction proceeds through the generation of a benzylic carbanion that subsequently adds to styrene. ntu.edu.sg The choice of the counter-cation has been shown to be crucial, as using lithium-based reagents did not produce the same hydroalkylation product, indicating the influence of the metal cation on the reaction pathway. ntu.edu.sg

This compound readily undergoes acylation when treated with acylating agents like acyl chlorides. smolecule.com This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an N-substituted amide and hydrochloric acid as a byproduct. This is a common transformation for primary amines and serves as a reliable method for creating amide derivatives of this compound. cymitquimica.com

While this compound itself is typically the product of hydrogenation, the process of its formation via this route provides significant insight into hydrogenation behavior within this chemical family. The catalytic hydrogenation of 3,3-diphenylpropionitrile is a key method for synthesizing this compound. smolecule.com This reaction involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂-NH₂).

Detailed studies on the hydrogenation of a similar precursor, 3-phenylpropionitrile (B121915) (PPN), to 3-phenylpropylamine (B116678) (PPA) over a palladium on carbon (Pd/C) catalyst have been conducted. nih.gov The reaction is typically performed under mild conditions (30–80 °C, 6 bar) in a two-phase solvent system (e.g., dichloromethane/water) with acidic additives. nih.gov Research shows that while high conversion can be achieved, selectivity towards the primary amine can be a challenge, with the formation of tertiary amine byproducts. nih.gov

Table 1: Effect of Temperature on the Hydrogenation of 3-Phenylpropionitrile (PPN) to 3-Phenylpropylamine (PPA) Data sourced from a study on Pd/C catalyzed hydrogenation. nih.gov

| Temperature (°C) | PPN Conversion (%) | Selectivity to PPA (%) |

| 30 | 15 | 26 |

| 50 | 36 | 22 |

| 80 | 53 | 21 |

This compound can be methylated to produce N-methyl-3,3-diphenylpropylamine, a derivative with modified properties. smolecule.com A common industrial pathway for this transformation involves a multi-step, one-pot process. google.com First, this compound is reacted with an aldehyde, such as formaldehyde (B43269), in an aromatic solvent like toluene. google.com This reaction, when heated under reflux, forms a Schiff base intermediate. google.com

Following the formation of the Schiff base, a methylating agent is introduced directly into the reaction mixture. google.com The Schiff base is methylated to form a methyl quaternary ammonium (B1175870) salt, which is then hydrolyzed, often using a dilute acid solution, to yield the final product, N-methyl-3,3-diphenylpropylamine. google.com

Table 2: Common Methylating Reagents for the Synthesis of N-methyl-3,3-diphenylpropylamine Data sourced from a patented synthesis method. google.com

| Methylating Reagent | Chemical Formula |

| Methyl chloride | CH₃Cl |

| Methyl iodide | CH₃I |

| Dimethyl carbonate | (CH₃O)₂CO |

| Dimethyl sulfate | (CH₃)₂SO₄ |

Complex Organic Transformations

The reaction of this compound with carbamate (B1207046) derivatives, specifically O-succinimidyl carbamates, demonstrates remarkable and highly selective transformations that are dependent on the substitution pattern of the carbamate reactant. researchgate.netresearchgate.net

When this compound reacts with an N,N-dialkyl-O-succinimidyl carbamate (such as N,N-dibenzyl-O-succinimidyl carbamate), the reaction does not yield the expected urea (B33335) derivative. Instead, the primary amine of this compound acts as a nucleophile and attacks the carbonyl group within the succinimide (B58015) ring. researchgate.netresearchgate.net This leads to a ring-opening reaction, selectively and exclusively producing an N-(O-carbamoyl)-succinmonoamide derivative. researchgate.net This outcome is consistent across different solvents and even in the presence of a base. researchgate.net

Conversely, if the reacting partner is an N-monoalkyl-O-succinimidyl carbamate (like N-3,3-diphenylpropyl-O-succinimidyl carbamate), the reaction proceeds along a different pathway. In this case, the amine of a second molecule of this compound attacks the exocyclic carbamate carbonyl group, displacing the N-hydroxysuccinimide leaving group to form a symmetrical urea. researchgate.netresearchgate.net This highlights a distinct shift in product selectivity based on the steric and electronic properties of the O-succinimidyl carbamate.

Table 3: Product Selectivity in the Reaction of 3,3-Diphenylpropylamine with O-Succinimidyl Carbamates Data based on research by Vasilevich et al. researchgate.net

| Carbamate Reactant | Amine Nucleophile | Product Type |

| N,N-Dibenzyl-O-succinimidyl carbamate | 3,3-Diphenylpropylamine | N-(O-carbamoyl)-succinmonoamide |

| N-3,3-Diphenylpropyl-O-succinimidyl carbamate | 3,3-Diphenylpropylamine | Urea |

C-H Activation Processes and Directed Functionalization

The activation of otherwise inert C-H bonds is a central theme in modern synthetic chemistry, enabling the construction of complex molecules from simple precursors. While direct C-H activation studies on this compound are not widely documented, research on related aliphatic amines provides insight into potential reaction pathways. For instance, studies on propylamine (B44156), the basic aliphatic core of this compound, have shown that it can undergo complex C-H activation and functionalization. diva-portal.org

In one such multicomponent process, propylamine was used as a substrate to synthesize quinolinium adducts through the introduction of two aryl iodide equivalents. diva-portal.org This transformation proceeds through a proposed mechanism involving multiple palladium-catalyzed activations of C(sp³)–H and C(sp²)–H bonds, demonstrating that the aliphatic backbone is susceptible to such functionalization. diva-portal.org

A comprehensive search of the scientific literature did not yield specific research on the double arylation mechanisms of this compound. However, related studies on the double arylation of propylamine suggest a plausible, albeit complex, mechanistic pathway involving a palladium catalyst. The proposed sequence includes the double arylation of the amine, C(sp²)–H activation, C(sp²)–N bond formation on an aromatic ring, cyclization, and a final oxidation step to produce the quinolinium product. diva-portal.org

Umpolung Strategies in Catalytic Cycles

Umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis to form bonds that are otherwise challenging. nih.gov This approach enables nucleophilic functional groups to react as electrophiles, or vice versa, often through the use of specific reagents or catalysts. diva-portal.org Despite the utility of this strategy in various domains, including peptide functionalization and the reaction of enol intermediates, specific applications or mechanistic investigations involving this compound in umpolung catalytic cycles have not been reported in the surveyed scientific literature. nih.govcore.ac.uknih.gov

Ligand Coupling Phenomena in Multi-component Systems

Ligand coupling is a fundamental step in many organometallic catalytic cycles. In multi-component systems, the orchestrated coupling of various ligands on a metal center can lead to the rapid assembly of complex molecular architectures. core.ac.ukumcs.pl Research in materials science has shown that the constitutional isomer, 3,3-diphenylpropylamine (DPPA), can be used as a ligand in combination with other molecules to passivate and stabilize perovskite quantum dots. acs.orgresearchgate.net However, a detailed search of the chemical literature did not identify studies focused on ligand coupling phenomena specifically involving the This compound isomer in multi-component catalytic systems for organic synthesis.

Reaction Kinetics and Mechanistic Elucidation

Bimolecular Rate Law Analysis

A bimolecular reaction is an elementary reaction that involves the collision of two reactant molecules. fiveable.meunizin.orgulb.ac.be The rate of such a reaction is proportional to the product of the concentrations of the two reactants, a relationship described by a second-order rate law. unizin.orglibretexts.org For a general bimolecular reaction A + B → products, the rate law is expressed as:

Rate = k[A][B]

Here, k is the rate constant, a parameter that depends on temperature. harvard.edulibretexts.org

Research into the solid-phase organic synthesis has provided specific kinetic data for reactions involving 3,3-diphenylpropylamine, a compound structurally related to this compound. google.com In a study investigating the kinetics of reactions on resin beads, a simple bimolecular rate law was fitted to the experimental data. pitt.edu The analysis yielded a bimolecular rate constant (kbimol) for the reaction of 3,3-diphenylpropylamine with isocyanate-functionalized beads. pitt.edu

This value was determined alongside that of a similar, less sterically hindered amine, 3-phenylpropylamine, allowing for a comparison of their relative reactivities under these specific conditions. pitt.edu

Interactive Table: Bimolecular Rate Constants for Amine Reactions on Polystyrene Beads

| Compound | Bead Size (μm) | Bimolecular Rate Constant (kbimol) (L mol-1 s-1) |

| 3-Phenylpropylamine | 530 | 0.54 |

| 3,3-Diphenylpropylamine | 530 | 0.24 |

This data is derived from experimental fits of reaction progress on solid-phase synthesis beads. pitt.edu

The analysis in this study noted that in solid-phase synthesis, the observed bimolecular rate constant can be influenced by factors such as diffusion within the polymer beads. Restricted mixing and diffusion can reduce the reaction rate, meaning the measured kbimol may be smaller than the true "internal" rate constant of the chemical reaction itself. pitt.edu

Identification of Rate-Limiting Steps and Intermediates

In the context of this compound, mechanistic studies have pointed to its formation and participation as a key intermediate in certain reactions.

Formation via Anionic Intermediates: In the base-catalyzed hydroamination of styrene with benzylamine, this compound is formed as a side product. Researchers hypothesized that this occurs through an equilibrium between an amide anion and a benzylic anion intermediate. The benzylic anion, a highly reactive intermediate, can then attack a styrene molecule, ultimately leading to the formation of this compound after protonation. researchgate.net

Intermediate in Multicomponent Reactions: In a mechanistically complex, palladium-catalyzed synthesis of quaternary quinolinium salts, a 3,3-diphenylpropylamine intermediate is proposed to form. This intermediate, generated from the initial reactants, can then undergo further cyclization reactions to form the final product. core.ac.uk The study of such complex transformations relies on identifying key intermediates like 3,3-diphenylpropylamine to understand the reaction pathway. core.ac.uk

The identification of rate-limiting steps and intermediates often requires a combination of experimental kinetics and computational modeling. core.ac.ukdiva-portal.org For instance, kinetic studies that reveal a fractional reaction order can provide strong evidence for a multi-step mechanism involving an intermediate, as seen in the reaction of alkanolamines with CO₂, which proceeds through a zwitterion intermediate. tubitak.gov.tr Computational methods like Density Functional Theory (DFT) are also employed to model reaction pathways, calculate the energy barriers for each step, and identify the highest-energy transition state, which corresponds to the rate-limiting step. core.ac.ukdiva-portal.org

Catalytic Roles and Applications of 1,3 Diphenylpropylamine

Role as a Directing Group in Transition Metal Catalysis

The primary amine in 1,3-diphenylpropylamine can coordinate to a transition metal center, positioning the catalyst in proximity to specific C-H bonds within the molecule. This directed approach allows for the activation and functionalization of otherwise unreactive C-H bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. The effectiveness of an amine as a directing group is influenced by its basicity and steric environment, which in turn affects the stability of the resulting metallacycle intermediate. In many catalytic cycles, the amine first coordinates to the metal catalyst, followed by a cyclometalation step where a C-H bond is cleaved to form a stable metallacycle. This intermediate then reacts with a coupling partner, and subsequent reductive elimination regenerates the catalyst and yields the functionalized product.

The use of directing groups is a powerful strategy in C-H activation chemistry, as it provides a solution to the challenge of selectivity in molecules with multiple C-H bonds. While a variety of functional groups can serve as directing groups, amines are particularly significant due to their prevalence in pharmaceuticals and other biologically active molecules. However, the strong coordination of amines to transition metals can sometimes inhibit catalytic activity.

Involvement in Diverse Catalytic Systems

The directing group ability of the amine moiety in structures like this compound has been exploited in a range of catalytic systems employing different transition metals.

Palladium catalysis is a cornerstone of modern organic synthesis, and the use of directing groups has significantly expanded its scope. The amine group in substrates like 3,3-diphenylpropylamine (B135516), a close structural analog of this compound, can direct palladium catalysts to activate C-H bonds. For instance, in the synthesis of quaternary quinolinium salts, 3,3-diphenylpropylamine has been used as a starting material in a palladium-catalyzed process. In this multicomponent reaction, the amine group is proposed to act as a directing group, facilitating a double arylation via C(sp³)–H activation. The reaction proceeds through a series of steps, including C-H activation, C-N bond formation, cyclization, and final oxidation to yield the quinolinium product.

Detailed mechanistic studies on palladium-catalyzed C-H functionalization reactions have elucidated the role of directing groups in controlling reaction outcomes. The relative reactivity of different directing groups and the influence of electronic and steric factors have been investigated to provide a framework for predicting selectivity. In the context of primary amines, transient directing groups are also being explored to avoid the need for pre-functionalization and removal steps.

Table 1: Example of a Palladium-Catalyzed Reaction with a this compound Analog

| Starting Material | Catalyst | Product | Yield | Reference |

| 3,3-Diphenylpropylamine | Pd(OAc)₂ | 1,2-Diphenyl-3,4-dihydroquinolinium | 43% |

This table presents an example of a reaction involving a close structural analog, as specific data for this compound in this context is limited in the cited literature.

Manganese, being an earth-abundant and less toxic metal, is an attractive alternative to precious metals in catalysis. Manganese-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, often utilizing directing groups to achieve high selectivity. While specific examples employing this compound are not extensively documented, the principles of manganese-catalyzed C-H functionalization with amine-containing substrates are well-established. These reactions typically proceed through a redox-neutral pathway involving a chelation-assisted C-H metalation step.

The use of transient directing groups has also been introduced in manganese catalysis, expanding the scope of substrates to include those without pre-installed directing functionalities. For example, specific amines can be used in catalytic amounts to in situ form a transient directing group with a substrate like benzaldehyde, enabling ortho-selective deuteration. This strategy highlights the potential for developing catalytic systems where a molecule like this compound could participate either as the substrate with its inherent directing group or as a component of a more complex catalytic system.

Cobalt catalysis has gained significant attention for C-H functionalization reactions, offering a cost-effective alternative to noble metals. Aminoquinoline-directed C-H functionalization has been a particularly fruitful area of research, with mechanistic studies providing insights into the catalytic cycle. These studies have shown that cobalt can mediate a variety of transformations, including the coupling of C(sp²)–H bonds with alkenes and alkynes.

Primary amines can be challenging substrates in some cobalt-catalyzed reactions due to their potential to interfere with the catalyst. However, strategies such as pre-functionalization of the amine can overcome this limitation. The development of cobalt-catalyzed reactions with various directing groups suggests that the amine in this compound could potentially direct C-H activation for a range of transformations, although specific examples are not prevalent in the reviewed literature.

Iridium catalysts have shown remarkable activity and selectivity in a variety of transformations, including hydroamination and N-alkylation of amines. The amine group can act as a directing group to control the regioselectivity of these reactions. For instance, in the hydroamination of internal homoallylic amines, a primary amine directing group promotes the selective formation of 1,4-diamines. Mechanistic studies suggest that the reaction can proceed via a trans-aminoiridation to form a five-membered metallacyclic intermediate.

While direct hydroamination of unactivated alkenes remains a challenge, the use of directing groups has enabled significant progress. The development of iridium-catalyzed methods for the construction of carbon-heteroatom bonds often relies on the strategic use of directing groups to control the reaction outcome. The structural characteristics of this compound make it a potential candidate for such directed iridium-catalyzed transformations.

Mechanistic Studies of Catalytic Cycles Involving the Amine Moiety

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new transformations. For reactions involving amine directing groups, mechanistic studies often focus on several key steps: coordination of the amine to the metal center, C-H bond activation to form a metallacycle,

Chiral Aspects and Stereoselective Synthesis Utilizing 1,3 Diphenylpropylamine

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, avoiding the need for resolving a racemic mixture, which has an inherent maximum yield of 50% for the desired enantiomer. For 1,3-diphenylpropylamine and related structures, key strategies involve the enantioselective reduction of prochiral precursors like imines or alkenes.

A primary enantioselective strategy for synthesizing chiral this compound is the asymmetric hydrogenation of a corresponding unsaturated precursor. Research has demonstrated the high efficacy of iridium-based catalysts for this transformation. A diastereoselective method has been developed for producing 3,3-diarylallyl phthalimides, which then undergo iridium-catalyzed asymmetric hydrogenation. nih.gov Using an Ir-UbaPHOX catalyst system, the corresponding 3,3-diarylpropyl amines, including the this compound backbone, can be obtained with excellent enantioselectivity, often reaching 98-99% enantiomeric excess (ee). nih.gov The purity of the alkene starting material is critical to achieving these high levels of stereocontrol. nih.gov

Another significant enantioselective approach is the asymmetric reduction of imines. Prochiral imines, which can be prepared from the corresponding ketone (1,3-diphenylpropan-1-one), can be reduced to the target amine using chiral catalysts or enzymes. Imine reductase enzymes (IREDs) have been successfully employed for the enantioselective reduction of cyclic imines, achieving high conversions and excellent enantioselectivities (up to >99% ee) in non-conventional solvent systems like glycerol/buffer mixtures. unifi.it Chemical catalysis, for instance using N-methylvaline-derived Lewis-basic formamides with trichlorosilane, also provides a powerful method for the asymmetric reduction of ketimines with high enantioselectivity. organic-chemistry.org Cationic iridium complexes featuring P-stereogenic ligands like MaxPHOX have also proven effective for the direct asymmetric hydrogenation of N-alkyl imines, yielding chiral amines with high ee. organic-chemistry.org

The table below summarizes results for iridium-catalyzed asymmetric hydrogenation of allylic amine precursors leading to chiral diarylpropylamine structures.

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

| Ir-UbaPHOX | 3,3-Diarylallyl phthalimide | High | 98-99% | nih.gov |

| Ir-Phosphinooxazoline (from L-threonine) | N-Boc-2,3-diarylallyl amine | High | 98-99% | ub.edu |

| [IrH(THF)(P,N)(imine)][BArF] with MaxPHOX | N-Alkyl imine | High | High | organic-chemistry.org |

Diastereoselective strategies are crucial when the substrate already contains one or more stereocenters, or when a specific diastereomer of a precursor is needed for a subsequent enantioselective step. The synthesis of 3,3-diarylallyl phthalimides as single diastereomers is a key example of a diastereoselective process that enables highly enantioselective hydrogenation. nih.gov

Hydrogenation itself is a powerful diastereoselective reaction. The iridium-catalyzed asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines using P-stereogenic phosphinooxazoline ligands proceeds with very high enantioselectivity. ub.edu The reaction involves the addition of hydrogen across the double bond, creating a new stereocenter controlled by the chiral catalyst. The scope of this hydrogenation is broad, tolerating various functional groups and substitution patterns on both aryl rings. ub.edu

Furthermore, diastereoselectivity can be achieved through Michael additions. The base-catalyzed Michael addition of nitroalkanes to conjugated nitroalkenes can produce 1,3-dinitropropanes with good diastereoselectivity. researchgate.net Subsequent reduction of the nitro groups would yield a 1,3-diaminopropane, demonstrating how diastereoselective carbon-carbon bond formation can establish the stereochemical relationship between substituents at the 1 and 3 positions.

Chiral Auxiliary Concepts in this compound Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This concept is fundamental to many asymmetric syntheses.

In the context of synthesizing chiral this compound, chiral ligands complexed to a metal catalyst act as external chiral auxiliaries. The Ir–UbaPHOX and P-stereogenic phosphinooxazoline ligands used in asymmetric hydrogenations are prime examples. nih.govub.edu These ligands create a chiral environment around the metal center, which coordinates to the unsaturated substrate (the alkene or imine). This chiral catalyst-substrate complex forces the hydrogenation to occur preferentially from one face of the prochiral double bond, leading to the formation of one enantiomer of the product in excess.

A novel relay strategy employs a chromium carbonyl complex as a transient chiral auxiliary. nih.gov In this method, an achiral starting material like a benzophenone (B1666685) is complexed with a (naphthalene)Cr(CO)₃ unit. This coordination creates a planar chiral complex, which can then be hydrogenated asymmetrically with high diastereoselectivity. The chromium unit facilitates the differentiation of the two prochiral faces of the ketone by the hydrogenation catalyst. nih.gov

The induction of chirality refers to the creation of a new stereocenter with a preferred configuration under the influence of a chiral entity. In the asymmetric reduction of a prochiral imine derived from 1,3-diphenylpropan-1-one, the chiral catalyst (whether enzymatic or a transition-metal complex) induces the formation of the chiral center at the carbon atom of the C=N bond as it is reduced to the amine. unifi.itorganic-chemistry.org

The previously mentioned relay strategy using a Cr(CO)₃ unit is a sophisticated example of chirality induction. nih.gov The initial complexation of the chromium moiety to one of the phenyl rings of the substrate induces planar chirality. This existing chirality then directs the stereochemical outcome of the subsequent ruthenium-catalyzed hydrogenation of the ketone function, leading to a specific enantiomer of the resulting alcohol. This alcohol could then be converted to the corresponding amine, transferring the induced chirality. Density functional theory (DFT) calculations have shown that the chromium coordination influences the π–π stacking interactions between the substrate and the catalyst's ligand, which is the origin of the stereochemical control. nih.gov

Preparation of Enantiomerically Pure Amine Compounds

Beyond direct asymmetric synthesis, classical resolution remains a widely used and practical method for obtaining enantiomerically pure amines. This process involves separating a racemic mixture into its individual enantiomers.

The most common method is resolution via the formation of diastereomeric salts. rsc.org The racemic amine (a base) is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid. This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. rsc.org One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in solution. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the enantiomerically pure amine. The unwanted enantiomer can potentially be racemized and recycled. rsc.org

Another approach involves forming diastereomeric amides. For example, a racemic amine can be reacted with an enantiopure chiral carboxylic acid derivative. The resulting diastereomeric amides can then be separated using chromatography, often high-performance liquid chromatography (HPLC) on a standard silica (B1680970) gel column. nih.gov Once separated, the amides are cleaved to yield the enantiopure amine and recover the chiral resolving agent. nih.gov

Chiral HPLC is also a powerful analytical and preparative tool for separating enantiomers directly, without derivatization. Using a chiral stationary phase (CSP), the two enantiomers of a racemic amine can be separated based on their differential interactions with the CSP, allowing for the isolation of highly pure enantiomers. mdpi.com

Inability to Fulfill Request for Article on this compound in Carbocycle Synthesis

A comprehensive and thorough search of scientific literature has revealed a significant lack of published research on the application of this compound in the stereocontrolled synthesis of functionalized carbocycles. Despite extensive queries into various academic and research databases, no specific examples, detailed research findings, or relevant data tables pertaining to this particular chemical transformation could be located.

The initial and subsequent broadened searches for information on this topic have been unsuccessful in yielding any scholarly articles, communications, or reviews that describe the use of this compound as a chiral auxiliary or catalyst for the construction of carbocyclic rings with stereochemical control. The existing body of scientific work does not appear to cover this specific synthetic application.

Therefore, it is not possible to generate the requested professional and authoritative article, complete with data tables and detailed research findings, as the foundational information required to do so is not present in the available scientific literature. The explicit scope of the requested article, focusing solely on the "Stereocontrolled Synthesis of Functionalized Carbocycles" utilizing this compound, cannot be met due to the absence of primary or secondary research sources on this subject.

Computational Chemistry and Theoretical Modeling of 1,3 Diphenylpropylamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly valuable for studying organic molecules due to its balance of accuracy and computational cost.

Exploration of Reaction Mechanisms and Transition States

While specific DFT studies on the reaction mechanisms of 1,3-diphenylpropylamine are not extensively available in the public domain, the principles of DFT can be applied to explore potential chemical transformations. For instance, the reactivity of the amine group or the aromatic rings can be computationally investigated. DFT calculations would allow for the mapping of potential energy surfaces for reactions such as N-alkylation, acylation, or electrophilic aromatic substitution.

The process would involve:

Locating Reactants and Products: The geometries of the starting materials and the final products are optimized to find their lowest energy structures.

Identifying Transition States: A transition state search is performed to locate the saddle point on the potential energy surface that connects the reactants and products. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the reactant and product minima.

These calculations would provide valuable data on the thermodynamics and kinetics of potential reactions involving this compound.

Conformational Analysis and Torsion Balance Studies

The conformational landscape of this compound is complex due to the presence of multiple rotatable bonds. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical and biological properties.

DFT calculations can be employed to perform a systematic conformational search. This involves rotating the key dihedral angles (e.g., C-C-C-N, C-C-C-C, and C-C-phenyl) and calculating the energy of each resulting conformer. The results of such a study would yield a potential energy surface, highlighting the low-energy (and therefore more populated) conformers.

Hypothetical Conformational Energy Profile of this compound (Note: This table is for illustrative purposes as specific experimental or computational data is not available in the searched literature.)

| Conformer | Dihedral Angle 1 (°C-C-C-N) | Dihedral Angle 2 (°C-C-C-C) | Relative Energy (kcal/mol) |

| Anti-Anti | 180 | 180 | 0.00 |

| Anti-Gauche | 180 | 60 | 0.85 |

| Gauche-Anti | 60 | 180 | 1.20 |

| Gauche-Gauche | 60 | 60 | 2.50 |

While no specific torsion balance studies for this compound have been found, this experimental technique, in conjunction with computational modeling, would be a powerful approach to quantify the subtle energetic contributions of different non-covalent interactions that govern its conformational preferences.

Analysis of Intermolecular Interactions

Pi-Pi Stacking Interactions in Molecular Assemblies

The presence of two phenyl rings in this compound makes it a candidate for engaging in π-π stacking interactions. These non-covalent interactions are crucial in determining the packing of molecules in the solid state and can also influence their behavior in solution.

Computational methods can be used to model the dimerization of this compound and quantify the strength of π-π stacking interactions. By calculating the interaction energy at various orientations and distances between two molecules, the preferred stacking geometries (e.g., parallel-displaced, T-shaped, or sandwich) can be identified. High-level ab initio methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces.

Hypothetical Interaction Energies for this compound Dimer Configurations (Note: This table is illustrative and not based on published data.)

| Dimer Configuration | Interaction Energy (kcal/mol) | Dominant Interaction Type |

| Parallel-Displaced | -4.5 | Dispersion, Electrostatics |

| T-shaped | -3.2 | Electrostatics, Dispersion |

| Sandwich | -2.1 | Dispersion |

Ligand Stabilization and Coordination Chemistry

Stabilization in Quantum Dot Systems

The amine functionality of this compound allows it to act as a ligand for metal ions and semiconductor nanocrystals, such as quantum dots (QDs). The binding of ligands to the surface of QDs is critical for their stability, solubility, and optoelectronic properties.

Theoretical modeling can be used to investigate the interaction between this compound and the surface of a quantum dot. For example, cluster models of a QD surface (e.g., a small fragment of a CdSe or InP lattice) can be used to study the binding of the amine group. DFT calculations can determine the binding energy, optimal binding geometry, and the effect of ligand binding on the electronic structure of the QD surface. These studies can help in understanding how this compound can passivate surface trap states, thereby enhancing the quantum yield of the nanocrystals. The flexible nature of the propyl chain and the steric bulk of the phenyl groups would also be important factors to consider in such models, as they would influence the packing density of the ligands on the QD surface.

Applications As a Chemical Intermediate and Building Block in Advanced Organic Synthesis

Versatility in Chemical Synthesis as an Intermediate

The primary application of 1,3-diphenylpropylamine in organic synthesis is as a key intermediate in the production of a variety of biologically active compounds, particularly pharmaceuticals. Its structural framework is a recurring motif in several drugs, making it an essential precursor in their multi-step synthesis pathways. By utilizing this compound, chemists can efficiently introduce the characteristic 3,3-diphenylpropyl moiety into a target molecule.

This compound is a documented precursor in the synthesis of several cardiovascular drugs. google.com For instance, it is a known starting material for synthesizing N-methyl-3,3-diphenylpropylamine, which is a critical intermediate for the antihypertensive drug Lercanidipine (B1674757). nih.gov The synthesis of other complex molecules such as Prenylamine and Droprenilamine also originates from this versatile amine. researchgate.net The diphenylpropylamine structure is central to the pharmacological activity of these molecules, and starting with this compound provides a direct and efficient route to these complex targets.

The following table summarizes some of the key pharmaceutical compounds synthesized using this compound as an intermediate.

| Pharmaceutical Compound | Therapeutic Class | Role of this compound |

| Lercanidipine | Antihypertensive | Precursor to the N-methylated intermediate. nih.gov |

| Fesoterodine | Antimuscarinic | A key building block in its synthesis. organic-chemistry.org |

| Tolterodine | Antimuscarinic | A structural analogue and synthetic precursor. organic-chemistry.org |

| Prenylamine | Vasodilator | Direct precursor in its synthesis. researchgate.net |

| Droprenilamine | Vasodilator | Direct precursor in its synthesis. researchgate.net |

Construction of Complex Organic Scaffolds

The 3,3-diphenylpropylamine (B135516) framework is not merely a linker but a significant structural scaffold that imparts specific conformational and lipophilic properties to a molecule. In medicinal chemistry, the incorporation of this scaffold is a strategic decision to influence a drug's interaction with its biological target. The two phenyl groups create a bulky, three-dimensional structure that can effectively orient other functional groups in space, leading to enhanced binding affinity and selectivity for specific receptors or enzymes.

The synthesis of various derivatives of this compound has been a subject of interest for creating novel bioactive molecules. wikipedia.orgwikipedia.org For example, it is commonly conjugated to other chemical agents to produce "bifunctional" molecules, which are utilized in treating cardiovascular diseases. google.com The synthesis of these complex structures relies on the strategic modification of the primary amine group of this compound, which allows for the attachment of other complex fragments, thereby building intricate molecular scaffolds with desired pharmacological profiles. The synthesis of N-heterocycles containing the diphenylpropyl moiety is another area where this compound serves as a foundational building block, leading to diverse and complex molecular architectures. rsc.org

Role as a Starting Material in Multicomponent Reaction Sequences

While the direct participation of this compound in classical multicomponent reactions (MCRs) such as the Ugi or Passerini reactions is not extensively documented in the literature, its utility in efficient, sequential one-pot reaction sequences has been demonstrated. organic-chemistry.orgwikipedia.orgwikipedia.orgchemspider.com These processes, while not strictly MCRs, embody the principles of reaction efficiency and atom economy by minimizing intermediate purification steps.

A notable example is the synthesis of N-methyl-3,3-diphenylpropylamine, an intermediate for Lercanidipine. nih.gov A patented process describes a one-pot method that involves the reaction of 3,3-diphenylpropylamine with an aldehyde to form a Schiff base (imine). nih.gov This is followed by in-situ methylation to yield a methyl quaternary ammonium (B1175870) salt, which is then hydrolyzed to afford the final N-methylated product. nih.gov This sequential, one-pot process highlights the utility of this compound as a starting material in streamlined synthetic routes that enhance operational simplicity and reduce production costs. nih.gov

One-Pot Sequential Synthesis of N-methyl-3,3-diphenylpropylamine nih.gov

Step 1: Reaction of 3,3-diphenylpropylamine with an aldehyde (e.g., benzaldehyde, cinnamaldehyde) in an aromatic solvent to form a Schiff base.

Step 2: In-situ methylation of the Schiff base using a methylating agent (e.g., methyl iodide, dimethyl sulfate).

Step 3: Hydrolysis of the resulting quaternary ammonium salt to yield N-methyl-3,3-diphenylpropylamine.

This one-pot approach avoids the isolation of intermediates, thereby simplifying the procedure and making it more suitable for large-scale industrial production. nih.gov

Functionality as a Nucleophilic Reagent in Diverse Transformations

The primary amine group in this compound is a potent nucleophilic center, enabling it to participate in a wide range of chemical transformations. This nucleophilicity is fundamental to its role as a building block, allowing for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

One of the most characteristic reactions of this compound is its condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is a cornerstone of its utility in sequential syntheses, as the resulting imine can be further functionalized. nih.gov

Beyond imine formation, the nucleophilic amine can react with a variety of electrophilic reagents to yield a diverse array of derivatives. For example, it can be used as a starting reagent in the synthesis of 3,3-diphenylpropylisocyanate. nih.gov The reaction of this compound with other common electrophiles like acyl chlorides or sulfonyl chlorides would lead to the formation of stable amide and sulfonamide derivatives, respectively. researchgate.net These reactions are standard transformations for primary amines and are crucial for building more complex molecules from the this compound core.

The table below outlines the expected nucleophilic reactions of this compound with various classes of electrophiles.

| Electrophile Class | Reagent Example | Product Type |

| Aldehydes/Ketones | Benzaldehyde | Imine (Schiff Base) |

| Acyl Halides | Acetyl Chloride | Amide |

| Sulfonyl Halides | Benzenesulfonyl Chloride | Sulfonamide |

| Isocyanates | Phenyl Isocyanate | Urea (B33335) |

These transformations underscore the functionality of this compound as a versatile nucleophilic building block in the synthesis of a broad spectrum of organic compounds.

Derivative Research and Scaffold Exploration Within Academic Literature

Synthesis and Characterization of N-Substituted 1,3-Diphenylpropylamine Derivatives

The primary amine group of this compound is a reactive handle for the synthesis of a wide array of N-substituted derivatives. Common synthetic strategies include N-alkylation, N-acylation, and reductive amination, which provide access to secondary and tertiary amines, as well as amides.

N-Alkylation and N-Acylation: N-alkylation is typically achieved by reacting this compound with an appropriate alkyl halide. For instance, the synthesis of N-methyl-3,3-diphenylpropylamine can be performed by reacting 3,3-diphenylpropylamine (B135516) with an aldehyde to form a Schiff base, followed by methylation to yield a methyl quaternary ammonium (B1175870) salt, which is then hydrolyzed. google.com N-acylation involves the reaction of the primary amine with acyl chlorides or anhydrides to form the corresponding amides. For example, 3,3-diphenylpropylamine can be reacted with succinic anhydride (B1165640) to form 4-((3,3-diphenylpropyl)amino)-4-oxobutanoic acid. mdpi.com

Synthesis of Heterocyclic Derivatives: The amine functionality also allows for the construction of more complex heterocyclic systems. In one documented synthesis, 3,3-diphenylpropylamine was used as a nucleophile in a sequential substitution reaction with 2,4,6-trichloro-1,3,5-triazine. This reaction, conducted in the presence of a base such as N,N-diisopropylethylamine (DIEA), results in the formation of a dichlorotriazine derivative of this compound, a key intermediate for building more complex structures.

The characterization of these new derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Upon N-substitution, characteristic shifts in the signals corresponding to the propyl chain protons are observed. For example, in the ¹H NMR spectrum of a dichlorotriazine derivative, the protons of the propyl chain appear as multiplets at δ 2.42 (q, J = 7.6 Hz, 2H), 3.50 (q, J = 6.7 Hz, 2H), and a triplet at 4.01 (t, J = 7.9 Hz, 1H). The ten aromatic protons typically appear as a multiplet between δ 7.13 and 7.41.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized derivative. For the aforementioned dichlorotriazine derivative, the calculated m/z for the molecular formula C₁₈H₁₆Cl₂N₄ was 358.07, with the found (M+H)⁺ peak at 359.24.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) disappear upon successful N,N-disubstitution, while the formation of an amide bond in N-acylated derivatives is confirmed by the appearance of a strong carbonyl (C=O) absorption band (typically around 1640-1680 cm⁻¹).

The following table summarizes examples of synthetic transformations starting from this compound.

| Derivative Type | Reactant(s) | Key Reaction Conditions | Resulting Derivative | Characterization Highlight |

|---|---|---|---|---|

| N-Alkylation (Methylation) | Aldehyde, Methylating Agent | 1. Schiff base formation; 2. Methylation; 3. Hydrolysis | N-Methyl-3,3-diphenylpropylamine | Appearance of N-methyl signal in ¹H NMR |

| N-Acylation | Succinic anhydride | Amidation reaction | 4-((3,3-Diphenylpropyl)amino)-4-oxobutanoic acid | Appearance of amide C=O stretch in IR and carboxylic acid signals |

| Heterocycle Formation | 2,4,6-Trichloro-1,3,5-triazine, DIEA | Nucleophilic aromatic substitution | N-(4,6-dichloro-1,3,5-triazin-2-yl)-3,3-diphenylpropan-1-amine | Mass spec confirmation of M+H peak at m/z 359.24 |

| Isocyanate Formation | Phosgene or equivalent | Phosgenation | 3,3-Diphenylpropylisocyanate | Strong isocyanate (-N=C=O) stretch in IR spectrum (~2250-2275 cm⁻¹) sigmaaldrich.com |

Patent Landscape Analysis of this compound Derivatives

The patent literature for this compound derivatives primarily focuses on their application in the pharmaceutical field, where the scaffold is utilized as a core structure for developing therapeutic agents. wikipedia.org Analysis of these patents reveals trends in the types of structural modifications that are of commercial interest.

Patents frequently claim large Markush structures, encompassing a wide range of substituents on the phenyl rings and various N-substitution patterns on the propylamine (B44156) side chain. A key area of patent activity involves the synthesis of analogs for use as muscarinic receptor antagonists. google.com For example, patent CA2769498C describes processes for obtaining 3,3-diphenylpropylamines that are precursors to Fesoterodine, a compound used to treat overactive bladder. google.com

Another European patent (EP0253327A2) discloses a broad class of diphenylpropylamine derivatives for the therapy of cardiac and circulatory disorders. sigmaaldrich.com The claims in this patent cover modifications where:

The nitrogen atom is substituted with hydrogen, methyl, or n-decyl groups.

One of the phenyl groups on the propyl chain is replaced by a substituted phenyl group or a naphthyl group.

The other phenyl group can be substituted with hydrogen or fluorine.

US patent US8338478B2 describes derivatives of 3,3-diphenylpropylamines developed as prodrugs of antimuscarinic agents, indicating an interest in modifying the scaffold to improve pharmacokinetic properties.

The table below provides a summary of representative patents and the scope of the chemical structures they claim.

| Patent Number | Title | Key Structural Modifications Claimed | Stated Field of Application |

|---|---|---|---|

| EP0253327A2 | Diphenylpropylamine derivatives, their preparation and their pharmaceutical use | N-alkylation (H, methyl, n-decyl); substitution on one or both phenyl rings with halogens, alkoxy, nitro, etc. | Cardiac and circulatory disorders sigmaaldrich.com |

| CA2769498C | Process for obtaining 3,3-diphenylpropylamines | Derivatives with specific substitutions on one phenyl ring (e.g., alkyl, ester groups) and N,N-dialkylation (e.g., diisopropyl). | Intermediates for Fesoterodine synthesis (muscarinic receptor antagonists) google.com |

| US8338478B2 | Derivatives of 3,3-diphenylpropylamines | Prodrugs with ester functionalities on a phenyl ring, designed to be metabolized into an active form. | Urinary incontinence, gastrointestinal hyperactivity |

| USRE39667E1 | 3,3-Diphenylpropylamines, their use and preparation | N,N-dialkyl substitution (e.g., diisopropyl) and various substitutions on the phenyl rings including benzyloxy and carbomethoxy groups. | Pharmaceuticals google.com |

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

While the majority of SAR studies on this compound derivatives are focused on biological targets, some non-biological applications exist, primarily in the field of materials science and as chemical intermediates. Detailed SAR studies in these areas are not extensively documented in academic literature, but the known applications allow for a conceptual analysis of how structure relates to function.

Use as Chemical Intermediates: this compound serves as a starting material for the synthesis of 3,3-diphenylpropylisocyanate. sigmaaldrich.com Isocyanates are highly reactive compounds widely used in the production of polyurethanes, adhesives, and coatings. The reactivity of the isocyanate group is paramount. A hypothetical SAR study in this context would not focus on the this compound precursor itself, but rather on the resulting isocyanate. For instance, adding electron-withdrawing or electron-donating groups to the phenyl rings of the isocyanate could modulate the electrophilicity of the isocyanate carbon, thereby altering its reaction kinetics with polyols or other nucleophiles.

Potential in Polymer Chemistry: N-methyl-3,3-diphenylpropylamine has been cited for potential use as a polymer antioxidant, rubber antioxidant, and petroleum additive. In the context of antioxidants, the key activity is the ability to neutralize free radicals and inhibit oxidative degradation. A conceptual SAR could explore:

Steric Hindrance: Increasing the steric bulk of the N-alkyl substituent (e.g., from methyl to isopropyl) could enhance the stability of the resulting aminyl radical, potentially improving antioxidant efficacy.

Electronic Effects: Introducing electron-donating groups (e.g., methoxy (B1213986) or hydroxyl) onto the phenyl rings would be expected to lower the oxidation potential of the amine, making it a more effective radical scavenger. Conversely, electron-withdrawing groups might decrease its antioxidant activity.

Although detailed studies are lacking, the diphenylpropylamine scaffold presents an opportunity for systematic investigation into these non-biological applications.

Conceptual Design and Exploration of the Diphenylpropylamine Scaffold

The this compound structure can be considered a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of target. Its utility stems from several key structural features:

Structural Flexibility: The three-carbon propyl chain allows for significant conformational flexibility, enabling the two phenyl rings and the amine substituent to adopt numerous spatial orientations. This flexibility allows derivatives to adapt to the binding sites of various macromolecules.

High Modifiability: The scaffold possesses multiple points for chemical modification. The two phenyl rings can be substituted with a wide range of functional groups to alter steric, electronic, and solubility properties. The primary amine is a key reactive site for introducing diverse side chains.

Defined Vectorial Exit Points: The scaffold presents well-defined vectors from its core where substituents can be placed. This is a key concept in library design for exploring chemical space. By systematically varying substituents at the nitrogen and on the two phenyl rings, chemists can generate large libraries of compounds for screening against various targets or for developing new materials.